4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 404.51 g/mol. It is classified as a specialty chemical, often utilized in pharmaceutical applications due to its functional properties. The compound is known for its role in medicinal chemistry, particularly as a potential modulator for various biological targets.
The compound is cataloged under the CAS number 1146080-07-0 and is available from various chemical suppliers, including Parchem and ChemicalBook . It falls under the category of piperidine derivatives, which are recognized for their diverse biological activities. The presence of morpholine and phenoxy groups in its structure contributes to its pharmacological potential.
The synthesis of 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester typically involves several key steps:
The synthesis may involve techniques such as refluxing, solvent extraction, and chromatographic purification to isolate the desired compound in high purity. Analytical methods like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester features:
The compound's structural formula can be represented as follows:
This structure contributes to its solubility and interaction with biological systems, making it relevant for pharmacological studies.
This compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically conducted under controlled conditions to optimize yields and minimize byproducts. Monitoring reaction progress via TLC (Thin Layer Chromatography) or HPLC ensures successful transformations.
The mechanism of action for 4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific biological targets, potentially modulating enzyme activity or receptor binding.
Studies have indicated that compounds with similar structural motifs may exhibit significant biological activity, including anti-inflammatory or analgesic effects, although specific data on this compound's mechanism remains limited.
Relevant data regarding these properties can be sourced from supplier specifications and safety data sheets .
4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester has potential applications in:
The compound adheres to IUPAC conventions, with "tert-butyl" denoting the tert-butyl ester group, "4-[2-(morpholine-4-carbonyl)phenoxy]piperidine" describing the central scaffold, and "1-carboxylate" specifying the carboxylate position. Key identifiers include:
Table 1: Standard Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 1146080-02-5 |
| Molecular Formula | C₂₁H₃₀N₂O₅ |
| Molecular Weight | 390.48 g/mol |
| ChemSpider ID | 27457600 |
| SMILES | O=C(N1CCC(OC2=CC=CC=C2C(N3CCOCC3)=O)CC1)OC(C)(C)C |
| Storage Recommendations | Sealed, dry, 2–8°C |
Alternative nomenclature includes "2-Methyl-2-propanyl 4-[2-(4-morpholinylcarbonyl)phenoxy]-1-piperidinecarboxylate" (ACD/IUPAC Name) and "1-Piperidinecarboxylic acid, 4-[2-(4-morpholinylcarbonyl)phenoxy]-, 1,1-dimethylethyl ester" [1] [2]. The MDL number MFCD11215263 further catalogues it in chemical databases [2].
The molecule comprises three pharmacophores:
Table 2: Positional Isomers of Morpholine-Piperidine Carbamates
| Isomer | CAS Number | Substitution Position | Distinctive Feature |
|---|---|---|---|
| 4-[2-(Morpholine-4-carbonyl)phenoxy] | 1146080-02-5 | Piperidine C4, Benzene C2 | Ether linkage to piperidine’s equatorial site |
| 3-[2-(Morpholine-4-carbonyl)phenoxy] | 1146080-58-1 | Piperidine C3, Benzene C2 | Axial stereochemistry at piperidine C3 |
| 3-[4-(Morpholine-4-carbonyl)phenoxy] | 1146080-05-8 | Piperidine C3, Benzene C4 | Para-carbonyl on benzene ring |
Positional isomerism profoundly impacts physicochemical properties. For example, the ortho-carbonyl (CAS 1146080-02-5) introduces steric hindrance near the ether bond, potentially restricting rotation and altering solubility compared to para-isomers [4] [6].
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: